molecular formula C12H15I B13563116 1-Cyclohexyl-3-iodobenzene

1-Cyclohexyl-3-iodobenzene

Cat. No.: B13563116
M. Wt: 286.15 g/mol
InChI Key: CBCYLESMTQSDSF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-iodobenzene is a halogenated aromatic compound characterized by a cyclohexyl substituent at the 1-position and an iodine atom at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₃I, with a molecular weight of 284.14 g/mol. The cyclohexyl group imparts steric bulk and lipophilicity, while the iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki, Stille), making this compound valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-cyclohexyl-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCYLESMTQSDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Cyclohexyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of cyclohexylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial production methods for 1-cyclohexyl-3-iodobenzene are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclohexyl-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized to form cyclohexyl-3-iodobenzene oxide or reduced to form cyclohexylbenzene.

    Coupling Reactions: It can participate in coupling reactions such as the Ullmann reaction, where it forms carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-cyclohexyl-3-azidobenzene, while coupling with phenylboronic acid produces 1-cyclohexyl-3-phenylbenzene.

Scientific Research Applications

1-Cyclohexyl-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into the potential therapeutic applications of 1-cyclohexyl-3-iodobenzene is ongoing, with studies exploring its use as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-iodobenzene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. This interaction can affect various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexyl-3-iodobenzene with three structurally related compounds: 1,2-dichloro-3-iodobenzene , 1-(cyclopentyloxy)-3-iodobenzene , and 1-[(4-chlorophenyl)methoxy]-3-iodobenzene . Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
1-Cyclohexyl-3-iodobenzene C₁₂H₁₃I 284.14 Cyclohexyl (1), Iodine (3) High lipophilicity; steric hindrance; stable under anhydrous conditions .
1,2-Dichloro-3-iodobenzene C₆H₃Cl₂I 272.90 Chlorine (1,2), Iodine (3) Electron-withdrawing Cl enhances electrophilic substitution; moderate polarity .
1-(Cyclopentyloxy)-3-iodobenzene C₁₁H₁₃IO 316.13 Cyclopentyloxy (1), Iodine (3) Ether linkage increases solubility in polar aprotic solvents .
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene C₁₃H₁₀ClIO 344.58 (4-Cl-benzyl)oxy (1), Iodine (3) Enhanced π-π stacking potential; dual halogen effects .
Notes:
  • Lipophilicity: The cyclohexyl group in 1-cyclohexyl-3-iodobenzene contributes to higher octanol/water partition coefficients compared to chlorine- or oxygen-containing analogs, favoring membrane permeability in drug design .
  • Reactivity : Iodine’s polarizability makes it superior to chlorine in metal-catalyzed coupling reactions. However, the electron-withdrawing Cl in 1,2-dichloro-3-iodobenzene accelerates nucleophilic aromatic substitution .

Stability and Handling

  • Thermal Stability : 1-Cyclohexyl-3-iodobenzene is stable at room temperature but degrades under UV light due to C–I bond cleavage. In contrast, 1,2-dichloro-3-iodobenzene exhibits higher thermal stability but is sensitive to hydrolysis .
  • Storage : Requires anhydrous conditions and protection from light, whereas oxygen-containing analogs (e.g., cyclopentyloxy derivatives) are less moisture-sensitive .

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